- 2-, 3-, and 4-(trifluoromethoxy)phenyllithiums: versatile intermediates offering access to a variety of new organofluorine compoundsEuropean Journal of Organic Chemistry, 2001, (4), 691-695,
Cas no 94651-33-9 (2-(Trifluoromethoxy)benzaldehyde)
94651-33-9 structure
2-(Trifluoromethoxy)benzaldehyde Properties
Names and Identifiers
-
- 2-(TRIFLUOROMETHOXY)BENZALDEHYDE
- o-(Trifluoromethoxy)benzaldehyde
- 4-Trifluoromethoxy
- 2-trifluoromethoxybenzaldehyde
- 2-trifluoromethoxy-benzaldehyde
- PubChem1469
- 2-(TRIFLUOROMETHOXY)-BENZALDEHYDE
- trifluoromethoxybenzaldehyde
- o-trifluoromethoxybenzaldehyde
- (trifluoromethoxy)benzaldehyde
- KSC457M1D
- 2-trifluoromethoxy benzaldehyde
- 2-(trifluoromethoxy) benzaldehyde
- Benzaldehyde, (trifluoromethoxy)-
- CPHXLF
- 2-(Trifluoromethoxy)benzaldehyde (ACI)
- 2-(trifluoromethoxy)benzaldehyde
- STK801541
- CS-W015915
- o-(trifluoromethoxy)benzaldehyde
- Z166606586
- MFCD00042405
- F2191-0159
- T2302
- EN300-23837
- 2-[(trifluoromethyl)oxy]benzaldehyde
- DB-019547
- SCHEMBL96815
- 94651-33-9
- 2-(Trifluoromethoxy)benzaldehyde
- PS-8385
- AKOS001284212
- DTXSID60915383
- CHEMBL4536848
- 2-(Trifluoromethoxy)benzaldehyde, 96%
- AC-3863
- +Expand
-
- MFCD00042405
- CPHXLFKIUVVIOQ-UHFFFAOYSA-N
- 1S/C8H5F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H
- O=CC1C(OC(F)(F)F)=CC=CC=1
- 6137162
Computed Properties
- 190.02400
- 0
- 5
- 2
- 190.024
- 13
- 179
- 0
- 0
- 0
- 0
- 0
- 1
- 2.9
- nothing
- 0
- 26.3
Experimental Properties
- 2.39770
- 26.30000
- n20/D 1.454(lit.)
- 76°C/20mmHg(lit.)
- Fahrenheit: 152.6 ° f
Celsius: 67 ° c - liquid
- Not determined
- Air Sensitive
- 1.332 g/mL at 25 °C(lit.)
2-(Trifluoromethoxy)benzaldehyde Security Information
- GHS07
- 3
- S26-S36
- R36/37/38
- Xi
- NA 1993 / PGIII
- H315,H319,H335
- P261,P305+P351+P338
- warning
- 36/37/38
- Warning
- IRRITANT, AIR SENSITIVE
2-(Trifluoromethoxy)benzaldehyde Customs Data
- 2913000090
-
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-(Trifluoromethoxy)benzaldehyde Price
2-(Trifluoromethoxy)benzaldehyde Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane
1.3 -
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane
1.3 -
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; reflux
Reference
- Preparation of secondary amine compounds as tRNA synthetase inhibitors useful in killing Gram-negative bacteria, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Benzene ; cooled; rt; overnight, rt
Reference
- Preparation of [(Fluoroalkoxy)benzylamino]piperidine derivatives as substance P receptor antagonists, United States, , ,
Synthetic Circuit 4
Reaction Conditions
Reference
- Simultaneous Chirality Sensing of Multiple Amines by 19F NMRJournal of the American Chemical Society, 2015, 137(9), 3221-3224,
Synthetic Circuit 5
Reaction Conditions
Reference
- Intramolecular hydroxycarbene C-H-insertion: the curious case of (o-methoxyphenyl)hydroxycarbeneBeilstein Journal of Organic Chemistry, 2010, 6, 1061-1069,
Synthetic Circuit 6
Reaction Conditions
Reference
- Preparation of pyrimidine derivatives as modulators of insulin-like growth factor-1 receptor (IGF-1), World Intellectual Property Organization, , ,
Synthetic Circuit 7
Reaction Conditions
Reference
- Preparation of 3-[(fluoroalkoxy)benzylamino]piperidines and analogs as substance P antagonists, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Benzene ; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Preparation of fluoroalkoxybenzylamino derivatives of nitrogen containing heterocycles as substance P receptor antagonists, United States, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Ruthenium(2+), tris(4,4′-dimethyl-2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, hexafl… Solvents: Acetonitrile ; cooled; 16 h, rt
Reference
- Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxideChemistry - A European Journal, 2021, 27(45), 11554-11558,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 1 h, rt
Reference
- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flowBeilstein Journal of Organic Chemistry, 2020, 16, 1305-1312,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 1 h, rt
Reference
- Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox FragmentationAngewandte Chemie, 2018, 57(42), 13784-13789,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 16 h, rt
Reference
- Photocatalytic preparation of perfluoroalkoxy-substituted arenes and heteroarenes, World Intellectual Property Organization, , ,
2-(Trifluoromethoxy)benzaldehyde Raw materials
- Benzaldehyde
- Methane, oxybis[trifluoro-
- Pyridinium, 4-cyano-1-(trifluoromethoxy)-
- 1H-Benzotriazolium, 1-methyl-7-nitro-3-(trifluoromethoxy)-5-(trifluoromethyl)-
- (Trifluoromethoxy)benzene
- 1,1-Dichlorodimethyl ether
- 2-Hydroxybenzaldehyde
- Peroxide,bis(trifluoromethyl)
- N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide
2-(Trifluoromethoxy)benzaldehyde Preparation Products
2-(Trifluoromethoxy)benzaldehyde Suppliers
J&K Scientific
Audited Supplier
(CAS:94651-33-9)
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18210857532
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:94651-33-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:94651-33-9)
TANG SI LEI
15026964105
2881489226@qq.com
2-(Trifluoromethoxy)benzaldehyde Related Literature
-
1. Back cover
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Brotati Chakraborty,Piyali Mitra,Samita Basu RSC Adv., 2015,5, 81533-81545
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Pei Lu,Xianjun Liu,Xia Chu,Fenglin Wang,Jian-Hui Jiang Chem. Sci., 2023,14, 2562-2571
-
P. Champagne,P. G. Jessop Green Chem., 2018,20, 4330-4338
-
Patrick J. Hrdlicka,Saswata Karmakar Org. Biomol. Chem., 2017,15, 9760-9774
-
Ashis K. Patra,Shanta Dhar,Munirathinam Nethaji,Akhil R. Chakravarty Chem. Commun., 2003, 1562-1563
-
Rashid Ilmi,Sevgi Kansız,Nawal K. Al-Rasbi,Necmi Dege,Paul R. Raithby,Muhammad S. Khan New J. Chem., 2020,44, 5673-5683
-
Weipu Zhu,Ying Wang,Shuai Sun,Qiujin Zhang,Xiaodong Li,Zhiquan Shen J. Mater. Chem., 2012,22, 11785-11791
-
Rajesh Bhardwaj,Aline Lucie Carrel,Sonja Lindinger,Christoph Romanin,Roberto Parise-Filho,Matthias A. Hediger,Jean-Louis Reymond RSC Med. Chem., 2020,11, 1032-1040
Recommended suppliers
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(CAS:94651-33-9)2-(Trifluoromethoxy)benzaldehyde
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500g
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(CAS:94651-33-9)2-(Trifluoromethoxy)benzaldehyde
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